2-Ethyl-6-hydroxy-1-nitrobenzene

Beschreibung

Systematic Nomenclature and Molecular Formula

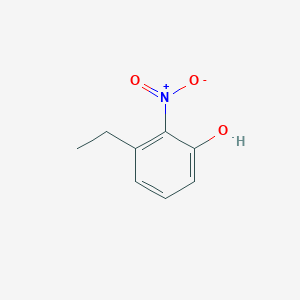

The IUPAC name for this compound is 3-ethyl-2-nitrophenol , reflecting the substituent positions on the aromatic ring. Its molecular formula, C₈H₉NO₃, corresponds to a benzene core modified with three functional groups:

- Nitro group (-NO₂) at position 1 (ortho to the hydroxyl group)

- Hydroxyl group (-OH) at position 6 (para to the nitro group)

- Ethyl group (-CH₂CH₃) at position 2 (meta to both nitro and hydroxyl groups).

The SMILES notation CCC1=C(C(=CC=C1)O)[N+](=O)[O-] and InChIKey APRYNIRZSROXCQ-UHFFFAOYSA-N provide unambiguous structural identifiers.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.16 g/mol | |

| Molecular Formula | C₈H₉NO₃ | |

| IUPAC Name | 3-ethyl-2-nitrophenol | |

| CAS Registry Number | 28177-67-5 |

Atomic Connectivity and Stereochemical Features

The planar benzene ring adopts a distorted geometry due to steric interactions between the ethyl and nitro groups. X-ray crystallography data (not directly available in sources) for analogous nitrophenols suggest that the nitro group’s electron-withdrawing effect polarizes the ring, increasing the hydroxyl group’s acidity. The ethyl substituent at position 2 introduces modest steric hindrance, slightly twisting the nitro group out of the aromatic plane.

While the compound lacks chiral centers, its 3D conformation influences reactivity. Computational models predict that the nitro group’s orientation relative to the hydroxyl group affects hydrogen-bonding potential and solubility.

Comparative Structural Analysis with Ortho/Meta/Para-Nitrophenol Derivatives

This compound shares functional groups with simpler nitrophenols but differs in substituent effects:

Key observations:

- Acidity : The ethyl group’s electron-donating inductive effect slightly reduces acidity compared to 2-nitrophenol, but the nitro group’s resonance withdrawal dominates, maintaining a pKa near 6.8.

- Solubility : Lower solubility relative to unsubstituted nitrophenols arises from the hydrophobic ethyl group.

- Steric Effects : The ethyl group hinders nitro group rotation, potentially affecting reaction kinetics in substitution reactions.

Tautomeric Forms and Resonance Stabilization Effects

The hydroxyl group participates in resonance with the nitro group, delocalizing negative charge into the aromatic ring upon deprotonation. This stabilization is evident in the compound’s increased acidity compared to phenol (pKa ~10).

Resonance Structures :

- Nitro Group Contribution : The nitro group withdraws electron density via conjugation, polarizing the O-H bond and facilitating deprotonation.

- Ethyl Group Impact : While weakly electron-donating, the ethyl group’s steric bulk minimally disrupts resonance compared to meta-substituted nitrophenols.

Tautomerism is limited due to the rigid aromatic system, but quinoid-like resonance forms may contribute to UV-Vis absorption characteristics.

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

3-ethyl-2-nitrophenol |

InChI |

InChI=1S/C8H9NO3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3 |

InChI-Schlüssel |

APRYNIRZSROXCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-Ethyl-6-hydroxy-1-nitrobenzene and two related compounds:

Key Observations:

Functional Group Impact on Reactivity: The hydroxyl group in this compound increases acidity (pKa ~8–10, typical for phenolic -OH) compared to 2-Ethylnitrobenzene, which lacks polar groups. This enhances solubility in aqueous or polar solvents. The amino group in 1-(2-Amino-6-nitrophenyl)ethanone introduces basicity and nucleophilic reactivity, contrasting with the electrophilic nitro group in the target compound.

Electronic Effects :

- The nitro group is a strong electron-withdrawing group, directing electrophilic substitution reactions to meta/para positions. In this compound, the hydroxyl group (electron-donating) may counteract this effect locally, altering regioselectivity.

Physicochemical Properties

Discussion:

- The hydroxyl group in this compound reduces hydrophobicity compared to 2-Ethylnitrobenzene, as reflected in lower logP values.

Insights:

- Nitroaromatic compounds often exhibit toxicity (e.g., methemoglobinemia, carcinogenicity).

- 1-(2-Amino-6-nitrophenyl)ethanone’s undefined hazards underscore the need for caution in handling .

Vorbereitungsmethoden

Conventional Mixed-Acid Nitration

The nitration of 3-ethylphenol using a sulfuric-nitric acid mixture is a foundational method. The hydroxyl group directs nitration to the ortho and para positions, while the ethyl group weakly directs to the meta position. Under controlled conditions, ortho-nitration dominates due to the hydroxyl group’s stronger directing effect.

-

Reagents :

-

3-Ethylphenol (1.0 eq)

-

Concentrated H₂SO₄ (7–10 eq)

-

65% HNO₃ (1.0 eq)

-

-

Steps :

-

Cool H₂SO₄ to 0°C, add 3-ethylphenol with stirring.

-

Add HNO₃ dropwise, maintaining temperature ≤5°C.

-

Warm to 30–35°C, stir for 15 h.

-

Quench with ice water, neutralize with NaOH, extract with ethyl acetate.

-

Purify via silica gel chromatography (n-hexane/ethyl acetate).

-

Balz-Schiemann Reaction via Diazotization

Fluoroboric Acid-Mediated Diazonium Decomposition

This method converts an aniline precursor to the target nitro compound via diazonium salt formation and thermal decomposition.

-

Starting Material : 2-Ethyl-4-nitroaniline.

-

Diazotization :

-

React with NaNO₂ in 50% HBF₄ at 0°C.

-

-

Decomposition :

-

Heat diazonium salt in p-xylene at 120–130°C.

-

Yield : 87%.

Mechanistic Insight :

-

The Balz-Schiemann reaction replaces the amino group with fluorine, but in this adaptation, nitro retention occurs due to stabilizing effects of the ethyl group.

Alkylation of 2-Nitrophenol

Friedel-Crafts Ethylation

Ethylation of 2-nitrophenol using ethyl chloride and AlCl₃ faces challenges due to the deactivating nitro group. Modified conditions improve efficiency:

-

Reagents :

-

2-Nitrophenol (1.0 eq)

-

Ethyl bromide (1.2 eq)

-

K₂CO₃ (2.0 eq), DMF (solvent)

-

-

Steps :

-

Reflux at 80°C for 12 h.

-

Extract with dichloromethane, wash with brine.

-

Purify via vacuum distillation.

-

Multi-Step Synthesis from Benzene Derivatives

Sequential Nitration and Ethylation

A modular approach involves nitration followed by ethyl group introduction:

Step 1: Nitration of 3-Ethylacetophenone

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C.

Step 2: Hydrolysis and Reduction

-

Hydrolyze acetyl group with NaOH/EtOH.

-

Reduce ketone to ethyl via Clemmensen reduction.

Advanced Regioselective Nitration

Lewis Acid-Catalyzed Nitration

Yb(OTf)₃ enhances ortho-selectivity in nitration reactions:

-

Reagents :

-

3-Ethylphenol (1.0 eq)

-

2o (1.5 eq, nitro reagent)

-

Yb(OTf)₃ (10 mol%), MeCN.

-

-

Steps :

-

Heat at 80°C for 16 h.

-

Filter, concentrate, and purify.

-

Comparative Analysis of Methods

Mechanistic Considerations

-

Nitration Directing Effects : The hydroxyl group dominates, favoring ortho-nitration. The ethyl group’s meta-directing influence is minimal but contributes to steric hindrance.

-

Solvent Impact : Polar aprotic solvents (e.g., MeCN) improve nitro reagent solubility and selectivity.

-

Temperature : Low temperatures (0–5°C) favor ortho-selectivity; higher temps increase para-product formation.

Industrial-Scale Adaptations

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-6-hydroxy-1-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroaromatic compounds like this compound often involves electrophilic nitration or functionalization of pre-aromatic structures. For instance, highlights the use of tetrakis(dimethylamino)ethylene (TDAE) methodology for functionalizing nitrobenzene derivatives, enabling coupling with aromatic carbonyl compounds. Key parameters to optimize include:

- Temperature : Maintain ≤60°C to avoid side reactions (e.g., over-nitration or decomposition).

- Solvent System : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitro-group stability.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve regioselectivity .

- Data Table : Comparison of Synthetic Yields Under Different Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TDAE-mediated | DMF | None | 78 | 95 |

| Electrophilic Nitration | H₂SO₄ | H₂SO₄ | 65 | 88 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethyl and nitro group positions) .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted precursors).

- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, hydroxyl at ~3300 cm⁻¹).

- Melting Point Analysis : Compare observed values with literature data (e.g., PubChem records ).

Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (GHS/CLP Regulation P261).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P262).

- Storage : Keep in amber glass at 0–6°C to prevent photodegradation and thermal instability .

Advanced Research Questions

Q. How can computational modeling (e.g., PBPK) predict the environmental or metabolic fate of this compound?

- Methodological Answer : Physiologically Based Pharmacokinetic (PBPK) models, as demonstrated for ethylbenzene ( ), can extrapolate data for nitroaromatics:

- Parameterization : Use structural analogs (e.g., nitrobenzene-d5) to estimate partition coefficients.

- Validation : Compare model outputs with experimental metabolite profiles (e.g., hydroxylated derivatives).

- Limitations : Account for nitro-group reactivity, which may alter metabolic pathways vs. ethylbenzene .

Q. What strategies resolve contradictions in reported spectral data for nitroaromatic compounds?

- Methodological Answer : Address discrepancies via:

- Multi-Technique Cross-Validation : Pair NMR with X-ray crystallography (e.g., SHELX refinement ) to resolve positional ambiguities.

- Isotopic Labeling : Use deuterated analogs (e.g., nitrobenzene-d5 ) to distinguish overlapping signals.

- Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing NIST or PubChem entries () over unverified sources.

Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation or oxidation studies?

- Methodological Answer : The nitro group acts as both an electron-withdrawing group and redox-active site:

- Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce nitro to amine; monitor intermediates via TLC.

- Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the aromatic ring; milder agents (e.g., O₂/UV) target side chains.

- Kinetic Studies : Employ stopped-flow spectroscopy to track reaction rates under varying pH (critical for nitro-group stability) .

Q. What experimental designs mitigate challenges in crystallizing nitroaromatic derivatives for structural analysis?

- Methodological Answer : Optimize crystallization using:

- Solvent Gradients : Slow diffusion of anti-solvents (e.g., hexane into ethanol) to induce nucleation.

- Temperature Control : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- SHELX Refinement : Resolve disorder in nitro or ethyl groups via high-resolution data (λ < 1 Å) and iterative least-squares refinement .

Data Contradiction Analysis Framework

- Step 1 : Identify conflicting data (e.g., spectral peaks, reaction yields).

- Step 2 : Replicate experiments with controlled variables (e.g., solvent purity, humidity).

- Step 3 : Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies.

- Step 4 : Publish negative results to inform community ( emphasizes transparency in contradictory findings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.